2-Phenylindolizine-1,3-dicarbaldehyde
CAS No.: 447449-65-2
Cat. No.: VC5120029
Molecular Formula: C16H11NO2
Molecular Weight: 249.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 447449-65-2 |
|---|---|
| Molecular Formula | C16H11NO2 |
| Molecular Weight | 249.269 |
| IUPAC Name | 2-phenylindolizine-1,3-dicarbaldehyde |
| Standard InChI | InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H |
| Standard InChI Key | AJGYDURVFFIHQC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O |
Introduction
Structural and Electronic Properties of 2-Phenylindolizine-1,3-dicarbaldehyde
Core Architecture and Substituent Effects
The indolizine framework consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with a bridgehead nitrogen atom. In 2-phenylindolizine-1,3-dicarbaldehyde, the phenyl group at C2 enhances planarity and π-conjugation, while the aldehyde groups at C1 and C3 introduce electrophilic character. The molecular formula is , with a calculated molecular weight of 249.27 g/mol .
Key structural features include:
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Planarity: The phenyl and indolizine rings adopt a coplanar arrangement, facilitating π-π stacking interactions with biological targets .
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Aldehyde Reactivity: The aldehyde groups serve as sites for nucleophilic addition (e.g., Schiff base formation) or condensation reactions, enabling derivatization .
Table 1: Computed Physicochemical Properties of 2-Phenylindolizine-1,3-dicarbaldehyde
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 249.27 g/mol | PubChem |
| XLogP3 | ~3.8 (estimated) | SwissADME extrapolation |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 3 | PubChem |
Synthetic Routes to 2-Phenylindolizine-1,3-dicarbaldehyde
Chichibabin Cyclization Strategy
The Chichibabin reaction, a classical method for indolizine synthesis, involves cyclization of pyridinium salts. For 2-phenylindolizine derivatives, this typically proceeds via:
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Quaternization: Reaction of 2-ethoxycarbonylmethylpyridine with phenacyl bromide to form a pyridinium salt .
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Cyclization: Base-induced intramolecular aldol condensation to yield the indolizine core .
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Functionalization: Oxidation or substitution to introduce aldehyde groups at C1 and C3.
A plausible pathway for 2-phenylindolizine-1,3-dicarbaldehyde involves:
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Step 1: Synthesis of 1,3-dihydroxyindolizine intermediate via hydroxylation.
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Step 2: Oxidation of hydroxyl groups to aldehydes using MnO₂ or Dess-Martin periodinane .
Alternative Approaches
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Vilsmeier-Haack Reaction: Direct formylation of 2-phenylindolizine using POCl₃ and DMF could introduce aldehyde groups .
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Cross-Coupling: Palladium-catalyzed coupling of halogenated indolizines with formylating agents .
Computational Insights and Drug-Likeness
Molecular Docking Studies
Docking simulations of 2-phenylindolizine derivatives with Streptococcus pneumoniae topoisomerase IV (PDB: 4KPE) reveal key interactions:
The dicarbaldehyde’s aldehydes may form additional hydrogen bonds with Ser80 (1.05 Å) or water-mediated interactions .
ADMET Predictions
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Lipophilicity: Estimated LogP = 3.8 (optimal range: 2–5).
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Solubility: Moderate (LogS = -4.2).
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CYP450 Inhibition: Low risk (CYP2D6 substrate).
Applications Beyond Biomedicine
Materials Science
The conjugated system and aldehydes make 2-phenylindolizine-1,3-dicarbaldehyde a candidate for:
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Organic semiconductors: High electron mobility due to planar structure.
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Coordination polymers: Aldehydes act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).
Challenges and Future Directions
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